N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-Benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- 1-Methyl group: Stabilizes the heterocyclic core and modulates steric effects.
This compound is structurally optimized for biological activity, particularly in targeting kinase receptors (e.g., EGFR/ErbB2) and anticancer applications .
Properties
IUPAC Name |
6-N-benzyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6/c1-26-18-16(12-22-26)17(23-15-9-7-14(20)8-10-15)24-19(25-18)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBYWDWRLBEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nucleophilic addition of hydroxylamine to a cyano group, followed by cyclization reactions. The reaction conditions often involve the use of solvents like ethanol and water, with potassium carbonate as a base . Industrial production methods may optimize these steps for higher yields and purity, often involving catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Serotonin Receptor Modulation
One of the primary applications of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its role as a ligand for serotonin receptors, particularly the 5-HT2C receptor. Research indicates that compounds in this category can exhibit agonistic or antagonistic properties depending on their structural modifications. The modulation of serotonin receptors is crucial for developing treatments for mood disorders and anxiety-related conditions .
Antitumor Activity
Studies have demonstrated that pyrazolopyrimidine derivatives can possess significant antitumor activity. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression . Its effectiveness against specific cancer types warrants further investigation.
Neuroprotective Effects
The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease . The modulation of pathways involved in neuroinflammation is a promising area for future studies.
Case Study 1: Serotonin Receptor Ligands
In a study published by the International Journal of Molecular Sciences, researchers evaluated various pyrazolopyrimidine derivatives for their ability to modulate serotonin receptors. The findings indicated that this compound exhibited selective binding affinity to the 5-HT2C receptor, suggesting its potential as a treatment option for psychiatric disorders .
Case Study 2: Anticancer Activity
A patent filed on this compound highlighted its effectiveness against certain cancer cell lines. In vitro studies demonstrated that it inhibited cell growth and induced apoptosis in breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Case Study 3: Neuroprotection
Recent research focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
Mechanism of Action
The mechanism of action of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein tyrosine kinases. These enzymes play a crucial role in cellular activities, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote the proliferation of cancer cells . Molecular docking studies have shown that it binds effectively within the active site of these enzymes, leading to their inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at N4 and N6 Positions
Impact of Fluorine vs. Other Halogens
- Fluorine (target compound):
- Chlorine (e.g., 878064-24-5):
Core Modifications: 1-Methyl vs. 1-Phenyl
Biological Activity
N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and related pharmacological properties.
Structure and Synthesis
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for various biological activities. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent studies have highlighted the utility of different synthetic pathways to optimize yields and biological activity .
The primary mechanism through which this compound exerts its effects is through inhibition of the epidermal growth factor receptor (EGFR). This receptor is crucial in regulating cell proliferation and survival. Inhibition of EGFR has been linked to reduced tumor growth and increased apoptosis in cancer cells .
Anticancer Properties
Numerous studies have evaluated the anticancer properties of this compound. Notably:
- In Vitro Studies : The compound has shown potent anti-proliferative effects against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer). For instance, it exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
- Cell Cycle Arrest and Apoptosis : Flow cytometric analyses indicated that the compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. It significantly increased the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways .
Comparative Efficacy
The table below summarizes the IC50 values for this compound compared to other known EGFR inhibitors:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 0.016 | EGFR Inhibition |
| Compound 12b | A549 | 8.21 | EGFR Inhibition |
| Erlotinib | A549 | 0.01 | EGFR Inhibition |
Study 1: In Vivo Efficacy
In a recent study involving xenograft models of lung cancer, treatment with this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects observed .
Study 2: Molecular Docking
Molecular docking studies have provided insights into the binding affinity of this compound with EGFR. The results indicated strong interactions with key residues in the ATP-binding site, supporting its role as a competitive inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
